4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane: is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and an oxan-4-yl group. Its molecular formula is C9H17BO3, and it has a molecular weight of 184.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction is usually carried out under an inert atmosphere to prevent oxidation and involves the use of a solvent such as tetrahydrofuran (THF). The reaction conditions often include mild heating and the use of a catalyst to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
Chemistry: In chemistry, 4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-boron bonds, which are essential in the synthesis of complex organic molecules .
Biology: The compound has applications in biological research, where it is used as a labeling agent for biomolecules. Its ability to form stable complexes with diols makes it useful in the study of carbohydrate metabolism and other biological processes .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its boron content allows for targeted delivery of therapeutic agents to specific tissues, enhancing the efficacy and reducing the side effects of treatments .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties contribute to the development of materials with enhanced mechanical and thermal stability .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl groups, leading to the formation of boronate esters. These interactions are crucial in its applications as a reagent and labeling agent .
Molecular Targets and Pathways: The compound targets molecules with diol groups, such as carbohydrates and certain proteins. It can modulate biological pathways by altering the structure and function of these molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-trifluoromethylphenyl)-1,3,2-dioxaborolane
Uniqueness: 4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane stands out due to its oxan-4-yl group, which imparts unique chemical properties and reactivity. This structural feature enhances its ability to form stable complexes with diols, making it more effective in applications such as labeling and drug delivery compared to other similar compounds .
Properties
Molecular Formula |
C13H25BO3 |
---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO3/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h11H,5-10H2,1-4H3 |
InChI Key |
ORPGANGEMYIFJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2CCOCC2 |
Origin of Product |
United States |
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